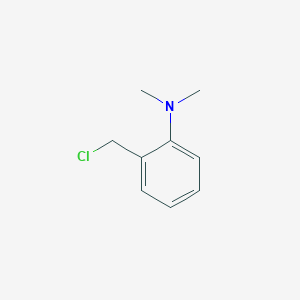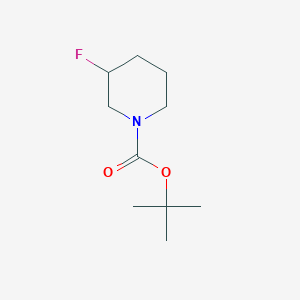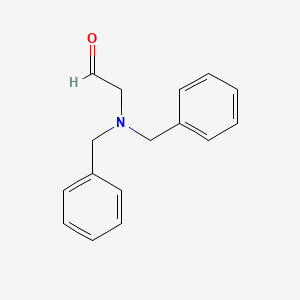![molecular formula C9H14O3S B3045491 3-[2-(2-Methoxyethoxy)ethoxy]thiophene CAS No. 108580-09-2](/img/structure/B3045491.png)
3-[2-(2-Methoxyethoxy)ethoxy]thiophene
Übersicht
Beschreibung
3-[2-(2-Methoxyethoxy)ethoxy]thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methoxyethoxy)ethoxy]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with simple substituted thiophene rings and ethylene glycol derivatives.
Reaction with Ethylene Glycol: The thiophene ring is reacted with ethylene glycol derivatives under controlled conditions to introduce the ethoxy groups.
Polymerization: The resulting monomers can be polymerized to form poly(this compound) using methods such as Kumada catalyst transfer polymerization (KCTP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(2-Methoxyethoxy)ethoxy]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Methoxyethoxy)ethoxy]thiophene has several scientific research applications, including:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its conductive properties .
Biosensors: Employed in the development of biosensors for detecting various biological analytes.
Neuromorphic Computing: Utilized in organic electrochemical transistors (OECTs) for neuromorphic computing applications .
Energy Storage: Investigated for use in fuel cells and batteries as a mixed ionic-electronic conductor .
Wirkmechanismus
The mechanism of action of 3-[2-(2-Methoxyethoxy)ethoxy]thiophene involves its ability to conduct both ions and electrons. This dual conductivity is facilitated by the ethylene glycol side chains, which enhance ion transport, and the conjugated thiophene backbone, which promotes electronic conductivity. The compound’s effectiveness in devices like OECTs is due to its ability to transduce ionic signals into electronic signals, making it suitable for bioelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene): Similar structure with a methoxymethyl group instead of a methoxy group.
Poly(3-thiophene): Lacks the ethylene glycol side chains, resulting in different conductivity properties.
Poly(3-alkoxythiophenes): Contain alkoxy groups at the 3-position of the thiophene ring, offering different electronic and optical properties .
Uniqueness
3-[2-(2-Methoxyethoxy)ethoxy]thiophene is unique due to its combination of ethylene glycol side chains and a thiophene backbone, which provides a balance of ionic and electronic conductivity. This makes it particularly suitable for applications in organic electronics and bioelectronics, where both types of conductivity are essential.
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-10-3-4-11-5-6-12-9-2-7-13-8-9/h2,7-8H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNYTDUZMSYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108580-10-5 | |
| Details | Compound: Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer | |
| Record name | Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108580-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30570746 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108580-09-2 | |
| Record name | 3-[2-(2-Methoxyethoxy)ethoxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



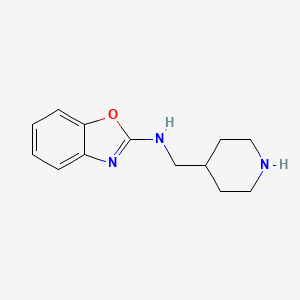
![Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-](/img/structure/B3045412.png)
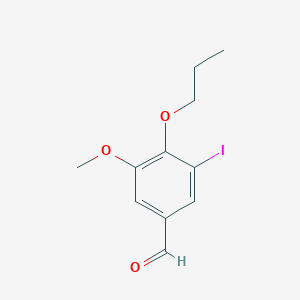
![4,10-Dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3045414.png)
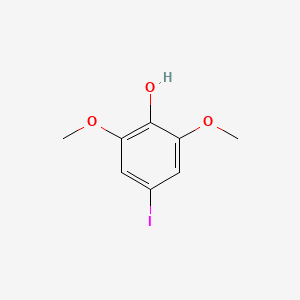
![4-amino-N-[3-(diethylamino)propyl]benzamide](/img/structure/B3045418.png)



